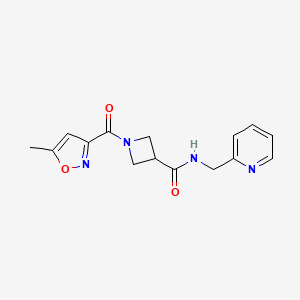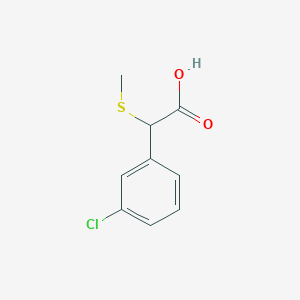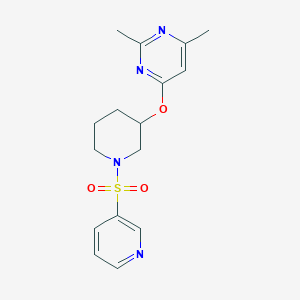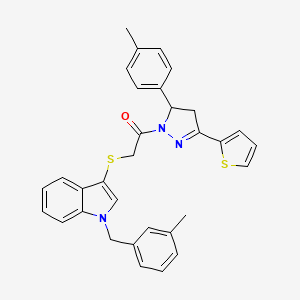![molecular formula C12H15ClFN B2914348 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2044713-13-3](/img/structure/B2914348.png)
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride” is a complex organic molecule. It contains a spiro[3.3]heptane structure, which is a type of polycyclic molecule . The molecule also has a fluorophenyl group attached, which suggests that it may have unique chemical properties due to the presence of the electronegative fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro[3.3]heptane structure would give the molecule a three-dimensional shape, and the fluorophenyl group would likely influence its electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined through experimental studies .Scientific Research Applications
Synthesis Methodologies
The chemical synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the ongoing development of methodologies to incorporate fluorine atoms into organic molecules. This compound serves as a key intermediate in the production of materials like flurbiprofen, highlighting the importance of fluorinated intermediates in pharmaceutical manufacturing. A practical synthesis method involves cross-coupling reactions and diazotization, indicating the complex chemistry involved in incorporating fluorine atoms into organic compounds (Qiu et al., 2009).
Environmental Concerns and Alternatives
Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) shed light on the environmental impact of fluorinated compounds. These studies focus on the identification of fluorinated substances used in various applications, including in the manufacture of fluoropolymers, and their potential environmental and human health risks. The transition to safer alternatives is crucial, with an emphasis on the need for further research to assess the safety of these alternatives (Wang et al., 2013).
Pharmacological Applications
Research on flupirtine, a non-opioid analgesic with muscle relaxant properties, demonstrates the therapeutic applications of fluorinated compounds. Flupirtine shows effectiveness in treating moderate acute pain, with advantages over traditional pain relief methods in certain cases. Its unique action mechanism, distinct from other pain medications, illustrates the potential for fluorinated compounds in developing novel therapeutic agents (Friedel & Fitton, 1993).
Neuroprotective Properties
Flupirtine's neuroprotective and behavioral properties further highlight the diverse applications of fluorinated compounds in medicine. Beyond its analgesic effects, flupirtine exhibits cytoprotective, anticonvulsant, and myorelaxant effects, offering potential benefits in various neurological conditions. This underscores the significance of fluorinated compounds in exploring new treatments for complex diseases (Schuster et al., 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFTVZZXNLMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)




![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)




